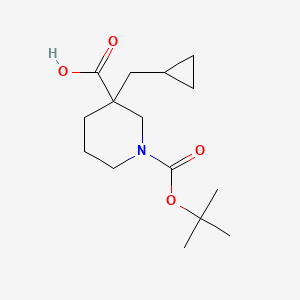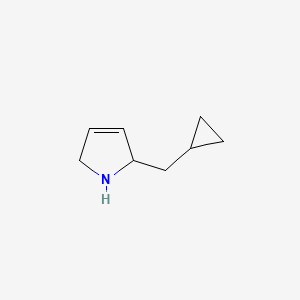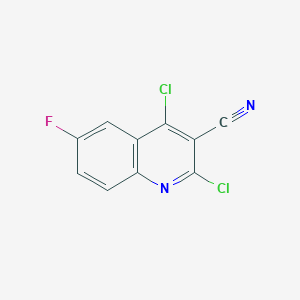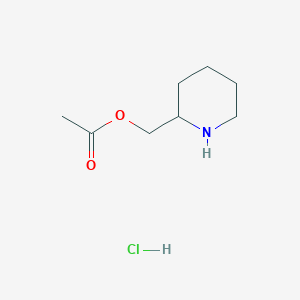
2-乙酰氧基哌啶-1-甲酸盐
描述
Piperidin-2-ylmethyl acetate hydrochloride is a chemical compound with the CAS Number: 1423027-74-0 . It has a molecular weight of 193.67 . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of Piperidin-2-ylmethyl acetate hydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .It is stored at a temperature of 4 degrees Celsius . The salt data is Cl .
科学研究应用
生物活性哌啶的合成
哌啶衍生物在合成多种生物活性化合物中起着至关重要的作用。 合成过程通常涉及导致各种取代哌啶、螺哌啶、稠合哌啶和哌啶酮的分子内和分子间反应 。这些反应对于创造用于药物开发和其他生物应用的化合物至关重要。
药物发现中的药理学应用
哌啶核是药物发现领域的基本结构。2-乙酰氧基哌啶-1-甲酸盐可用于创建具有重要药效团特征的衍生物。 这些衍生物被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、抗炎、抗阿尔茨海默病、抗精神病和抗凝血剂 。
抗癌特性
已发现特定的哌啶衍生物表现出抗癌特性。 它们可以通过改变参与细胞死亡调节的蛋白质(如 Bcl-2 和 Bax-2)的水平,诱导癌细胞凋亡 。此外,它们可能抑制血管生成和细胞周期进程,使其在癌症治疗研究中具有价值。
抗氧化活性
哌啶衍生物,包括从 2-乙酰氧基哌啶-1-甲酸盐合成的那些,已显示出有希望的抗氧化特性。 它们可以抑制或抑制自由基,这些自由基对细胞结构有害,并与各种疾病有关 。
神经保护作用
研究表明,哌啶衍生物可能具有神经保护作用,这可能有利于治疗阿尔茨海默病等神经退行性疾病。 这些化合物可能有助于防止神经通路降解并增强认知功能 。
镇痛和抗炎用途
哌啶衍生物也因其镇痛和抗炎潜力而被研究。 它们可以成为旨在减轻疼痛和炎症的药物的配方的一部分,为关节炎和其他慢性疼痛疾病提供缓解 。
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
Piperidin-2-ylmethyl acetate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been shown to exhibit various pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects . These interactions are often mediated through binding to specific enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Cellular Effects
Piperidin-2-ylmethyl acetate hydrochloride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, have been reported to exhibit antiproliferative and antimetastatic effects on various cancer cell lines . These effects are often mediated through the modulation of signaling pathways that regulate cell growth and apoptosis. Additionally, piperidine derivatives can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Piperidin-2-ylmethyl acetate hydrochloride involves its interactions with biomolecules at the molecular level. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . For example, piperidine derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting antiproliferative effects on cancer cells . Additionally, these compounds can modulate the activity of signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-2-ylmethyl acetate hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable pharmacological activity over extended periods . The degradation of the compound can lead to the formation of metabolites that may have different biological activities. Long-term exposure to Piperidin-2-ylmethyl acetate hydrochloride in in vitro or in vivo studies has been associated with sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of Piperidin-2-ylmethyl acetate hydrochloride can vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent pharmacological effects . At lower doses, these compounds may exert beneficial effects such as anticancer or anti-inflammatory activity. At higher doses, they may cause toxic or adverse effects. For example, high doses of piperidine derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Piperidin-2-ylmethyl acetate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolites can further interact with other enzymes or signaling molecules, leading to changes in cellular metabolism. Additionally, piperidine derivatives can influence the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of Piperidin-2-ylmethyl acetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be transported across cell membranes by solute carrier transporters . Once inside the cell, these compounds can bind to intracellular proteins, leading to their localization in specific cellular compartments. The distribution of Piperidin-2-ylmethyl acetate hydrochloride within tissues can influence its pharmacological activity and toxicity .
Subcellular Localization
The subcellular localization of Piperidin-2-ylmethyl acetate hydrochloride can affect its activity and function. Piperidine derivatives, including Piperidin-2-ylmethyl acetate hydrochloride, can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, these compounds can be localized to the nucleus, where they can interact with transcription factors and influence gene expression. Additionally, piperidine derivatives can be targeted to mitochondria, where they can modulate energy production and apoptosis .
属性
IUPAC Name |
piperidin-2-ylmethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBKAZXFOWJPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)
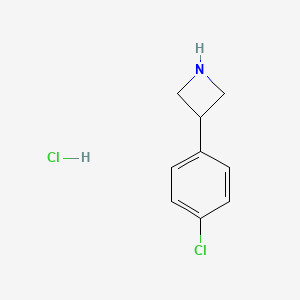
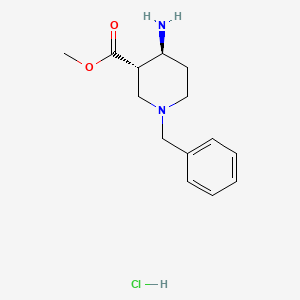


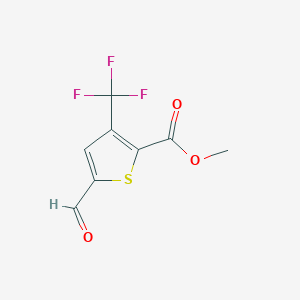
![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)
